molecular formula C25H28N2O3 B11644147 11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11644147
M. Wt: 404.5 g/mol
InChI Key: DRVGHOIREPWEJL-UHFFFAOYSA-N
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Description

11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with a methoxyphenyl and pentanoyl substituent. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the multi-component reaction of o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an aldehyde . This reaction typically requires a catalyst and specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar benzodiazepine derivatives . This method utilizes silica-supported fluoroboric acid as a catalyst, providing high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.

    Medicine: Investigated for its anxiolytic and sedative properties, similar to other benzodiazepines.

    Industry: Utilized in the development of new pharmaceuticals and chemical sensors.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-methoxyphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its specific substituents, which confer unique pharmacological properties. The presence of the methoxyphenyl and pentanoyl groups may enhance its binding affinity to GABA receptors and its overall efficacy as an anxiolytic agent.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H28N2O3/c1-3-4-12-23(29)27-21-10-6-5-8-19(21)26-20-9-7-11-22(28)24(20)25(27)17-13-15-18(30-2)16-14-17/h5-6,8,10,13-16,25-26H,3-4,7,9,11-12H2,1-2H3

InChI Key

DRVGHOIREPWEJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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